

application of 2-Iodo-4-(trifluoromethyl)benzoic acid in agrochemical synthesis.

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Compound of Interest

Compound Name: 2-Iodo-4-(trifluoromethyl)benzoic acid

Cat. No.: B1591619

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An In-Depth Guide to the Application of **2-Iodo-4-(trifluoromethyl)benzoic Acid** in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, has become a cornerstone of modern agrochemical design.^{[1][2]} These substitutions can profoundly enhance a molecule's biological activity and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes.^[3] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly alter the electronic profile of a molecule, often leading to increased potency and improved selectivity.^[3]

Within this context, **2-Iodo-4-(trifluoromethyl)benzoic acid** has emerged as a critical and versatile building block for the synthesis of advanced agrochemicals.^[4] Its trifunctional nature—possessing a carboxylic acid, an iodo group, and a trifluoromethylated aromatic ring—offers a powerful platform for constructing complex molecular architectures. The carboxylic acid serves as a handle for forming amides and esters, common linkages in fungicides and herbicides. Simultaneously, the iodo substituent provides a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the assembly of diverse scaffolds. This guide provides an in-depth exploration of the properties, reactivity, and

synthetic applications of this key intermediate for researchers and scientists in the agrochemical industry.

Physicochemical Properties and Strategic Reactivity

The utility of **2-Iodo-4-(trifluoromethyl)benzoic acid** stems from its distinct chemical features. Understanding these properties is crucial for designing effective synthetic routes.

Property	Value	Reference
CAS Number	54507-44-7	[4]
Molecular Formula	C ₈ H ₄ F ₃ IO ₂	[5]
Molecular Weight	316.02 g/mol	[6]
Physical Form	Solid	[5]
Purity	Typically ≥97%	[4][6]

The molecule's reactivity is centered around its three key functional groups, making it a trifunctional linchpin for synthetic diversification.

- **Carboxylic Acid (-COOH):** This group is readily converted into a variety of functional groups. It is most commonly used for the synthesis of amides and esters, which are prevalent in many classes of pesticides, including the highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[7]
- **Iodo Group (-I):** As a heavy halogen, iodine is an excellent leaving group and a versatile handle for transition-metal-catalyzed cross-coupling reactions. This enables the strategic formation of C-C bonds (e.g., Suzuki, Heck, Sonogashira couplings) and C-N/C-O bonds (e.g., Buchwald-Hartwig, Ullmann couplings), which are fundamental for building the complex skeletons of modern herbicides and insecticides.
- **Trifluoromethyl Group (-CF₃):** This group is largely unreactive under common synthetic conditions but exerts a powerful electronic influence on the aromatic ring. Its strong electron-withdrawing nature enhances the reactivity of the iodo group in cross-coupling reactions and can significantly impact the pKa of the carboxylic acid.

Caption: Key reactive sites on **2-Iodo-4-(trifluoromethyl)benzoic acid**.

Core Applications & Synthetic Protocols

The true value of **2-Iodo-4-(trifluoromethyl)benzoic acid** is demonstrated in its application to construct core agrochemical scaffolds. Below are detailed protocols for key transformations.

Application 1: Synthesis of Carboxamide Scaffolds for Fungicides

Many next-generation fungicides, particularly SDHIs, are based on a carboxamide core.^[7] The carboxylic acid functionality of the title compound is an ideal starting point for creating these structures. The protocol involves an initial activation of the acid followed by coupling with a desired amine.

Protocol 1: General Procedure for Amide Bond Formation

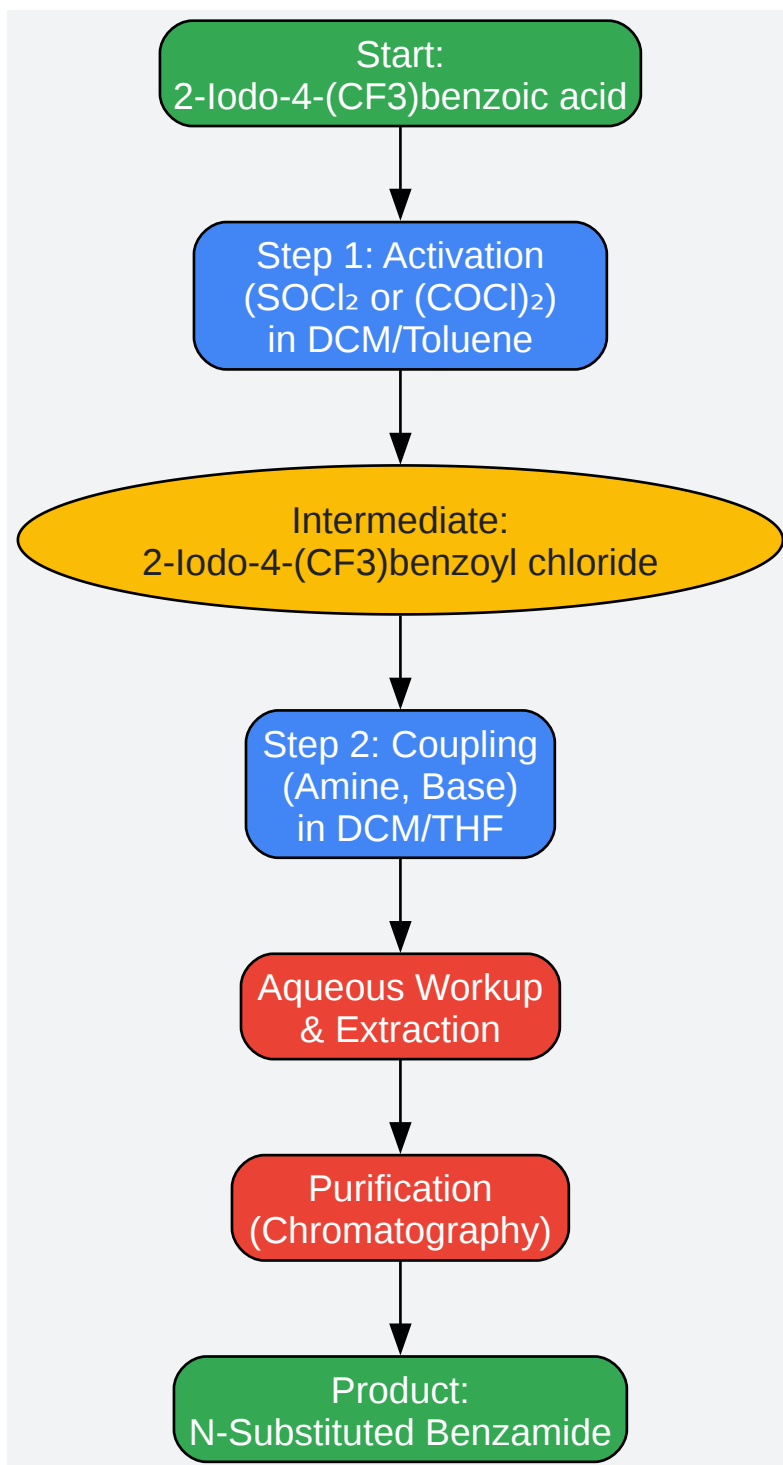
This two-step protocol describes the conversion of **2-Iodo-4-(trifluoromethyl)benzoic acid** to a generic N-alkyl/aryl amide, a precursor for fungicidal compounds.

Step 1: Acyl Chloride Formation (Activation)

- To a solution of **2-Iodo-4-(trifluoromethyl)benzoic acid** (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
- Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.
- Once the reaction is complete (as determined by TLC or LC-MS), remove the solvent and excess reagent under reduced pressure to yield the crude 2-Iodo-4-(trifluoromethyl)benzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

- Dissolve the crude acyl chloride from Step 1 in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).
- In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same solvent.
- Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
- Stir the reaction mixture at room temperature for 3-12 hours until completion.
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-iodo-4-(trifluoromethyl)benzamide.



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Caption: Workflow for the synthesis of carboxamide derivatives.

Application 2: C-C Bond Formation via Suzuki Cross-Coupling

The iodo group is a prime handle for palladium-catalyzed cross-coupling reactions to build more complex aromatic or heteroaromatic systems found in many herbicides and insecticides.

[8][9] The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an aryl or heteroaryl boronic acid with the 2-iodo position of the benzoic acid.

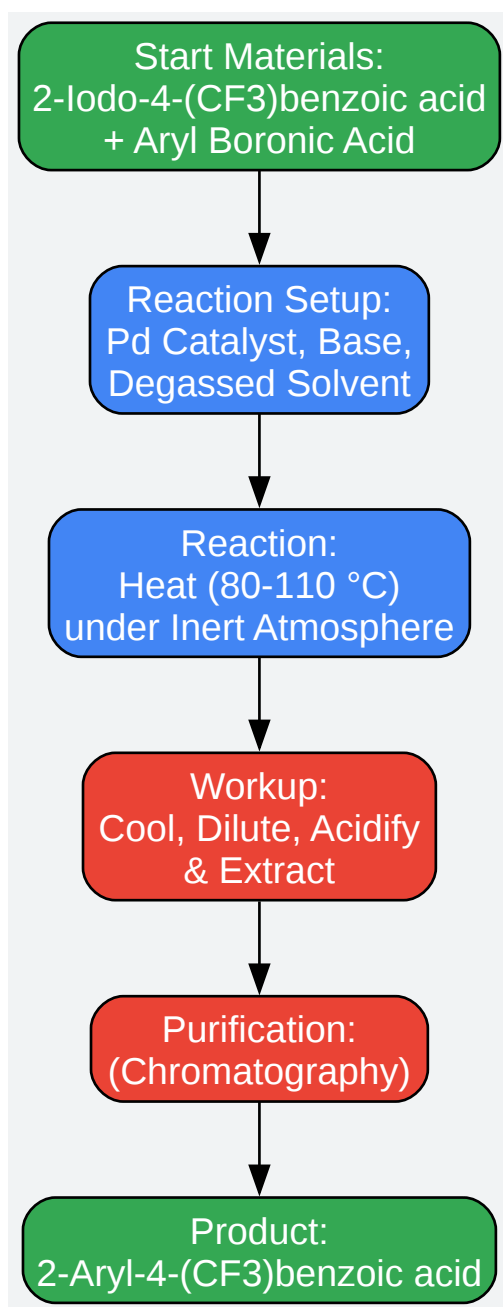
Reaction Setup:

- To a reaction vessel, add **2-Iodo-4-(trifluoromethyl)benzoic acid** (1.0 eq), the desired aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3), cesium carbonate (Cs_2CO_3), or potassium phosphate (K_3PO_4) (2.0-3.0 eq).
- Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (2-5 mol%) or Palladium(II) acetate with a suitable phosphine ligand like SPhos or XPhos.
- Purge the vessel with an inert gas (Argon or Nitrogen) and add a degassed solvent system. Common systems include 1,4-dioxane/water, toluene/ethanol/water, or DMF.
- Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

Work-up and Purification:

- After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
- If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2-3 to precipitate the product or to enable extraction into an organic solvent.
- Separate the layers and extract the aqueous phase with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-aryl-4-(trifluoromethyl)benzoic acid derivative.



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Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Iodo-4-(trifluoromethyl)benzoic acid is a high-value, versatile intermediate for agrochemical synthesis. Its trifunctional nature allows for sequential and orthogonal chemical modifications, providing a streamlined pathway to complex and novel active ingredients. The protocols outlined above for amide formation and Suzuki coupling represent fundamental, field-proven transformations that unlock the potential of this building block for developing next-generation fungicides, herbicides, and insecticides. Mastery of these synthetic strategies enables researchers to efficiently explore new chemical space in the quest for more effective and sustainable crop protection solutions.

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